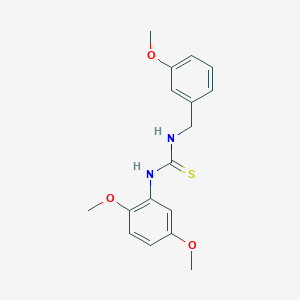
N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea, also known as DMPT, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMPT is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea is not fully understood, but it is believed to involve the modulation of cellular signaling pathways. N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which plays a role in inflammation. N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has also been shown to modulate the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of immune responses.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea can inhibit the proliferation of cancer cells and induce apoptosis. N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has also been shown to exhibit anti-inflammatory and antioxidant properties. In vivo studies have shown that N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea can reduce tumor growth and inflammation in animal models.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has several advantages for lab experiments, including its ability to inhibit the activity of certain enzymes and modulate cellular signaling pathways. However, N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea also has limitations, including its potential toxicity and safety concerns. Careful consideration should be given to the dosage and administration of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea in lab experiments.
Future Directions
There are several future directions for the study of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea. One area of research is the development of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea as a potential therapeutic agent for cancer, diabetes, and cardiovascular diseases. Another area of research is the study of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea's mechanism of action and its role in modulating cellular signaling pathways. Further studies are also needed to determine the safety and toxicity profiles of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea and its potential side effects.
Conclusion
In conclusion, N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has been synthesized through various methods, and its mechanism of action has been studied extensively. N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties and has potential therapeutic applications. Further studies are needed to determine the safety and toxicity profiles of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea and its potential side effects.
Synthesis Methods
N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea can be synthesized through various methods, including the reaction of 2,5-dimethoxyaniline with 3-methoxybenzyl isothiocyanate. Another method involves the reaction of 2,5-dimethoxyaniline with 3-methoxybenzyl chloride followed by the reaction with thiourea. The purity of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea can be increased through recrystallization and column chromatography.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has been studied in various scientific fields, including pharmacology, biochemistry, and toxicology. N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. In pharmacology, N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has been studied for its potential therapeutic effects on cancer, diabetes, and cardiovascular diseases. In biochemistry, N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has been studied for its ability to inhibit the activity of certain enzymes and its role in modulating cellular signaling pathways. In toxicology, N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has been studied for its potential toxicity and safety profiles.
properties
Product Name |
N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea |
|---|---|
Molecular Formula |
C17H20N2O3S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[(3-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C17H20N2O3S/c1-20-13-6-4-5-12(9-13)11-18-17(23)19-15-10-14(21-2)7-8-16(15)22-3/h4-10H,11H2,1-3H3,(H2,18,19,23) |
InChI Key |
WNWXAQPJXZPNJV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCC2=CC(=CC=C2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215723.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215724.png)
![2-[(2,4-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215725.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215726.png)




